molecular formula C21H22N4O3S2 B1222328 1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide

1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide

Cat. No. B1222328
M. Wt: 442.6 g/mol
InChI Key: GSHRPDGNRLXSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide is a member of 1,3-oxazoles.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A key application of benzimidazole derivatives involves the synthesis of diverse heterocyclic scaffolds, crucial for pharmaceutical development and material science. For instance, compounds like 4-bis(methylthio)methylene-2-phenyloxazol-5-one have been utilized as versatile templates for generating novel heterocyclic structures. These templates facilitate the nucleophilic ring opening and subsequent transformation into various imidazolone, thiazolyl, and oxazolyl derivatives, highlighting their significance in expanding the chemical space for drug discovery and material synthesis (Amareshwar et al., 2011).

Antimicrobial and Antioxidant Properties

Benzimidazole derivatives have shown promising antimicrobial and antioxidant properties, which are essential for developing new therapeutic agents. Some benzimidazole compounds, specifically 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles, have demonstrated significant in vitro effects on lipid peroxidation levels in rat liver microsomal models, indicating their potential as antioxidants (Kuş et al., 2004). Additionally, derivatives like arylazopyrazole pyrimidone clubbed compounds have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi, underscoring their application in addressing microbial resistance and infection control (Sarvaiya et al., 2019).

Material Science and Polymer Chemistry

In material science and polymer chemistry, benzimidazole derivatives are instrumental in developing new materials with advanced properties. For instance, the RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization of styrene mediated by oxazolyl-functionalized trithiocarbonate RAFT agents showcases the role of these derivatives in synthesizing functionalized polymers. These polymers have applications in various fields, including coatings, adhesives, and biomedical materials, demonstrating the versatility and importance of benzimidazole derivatives in material science (Summers et al., 2020).

properties

Product Name

1-Butyl-2-[(5-phenyl-2-oxazolyl)methylthio]-5-benzimidazolesulfonamide

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

1-butyl-2-[(5-phenyl-1,3-oxazol-2-yl)methylsulfanyl]benzimidazole-5-sulfonamide

InChI

InChI=1S/C21H22N4O3S2/c1-2-3-11-25-18-10-9-16(30(22,26)27)12-17(18)24-21(25)29-14-20-23-13-19(28-20)15-7-5-4-6-8-15/h4-10,12-13H,2-3,11,14H2,1H3,(H2,22,26,27)

InChI Key

GSHRPDGNRLXSDB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N)N=C1SCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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